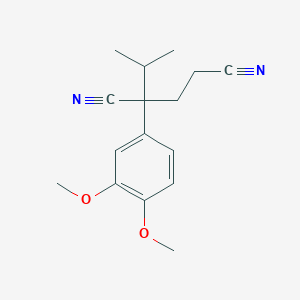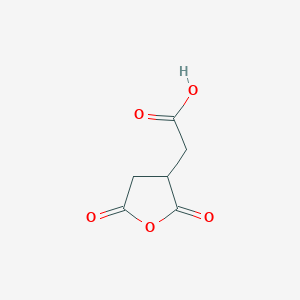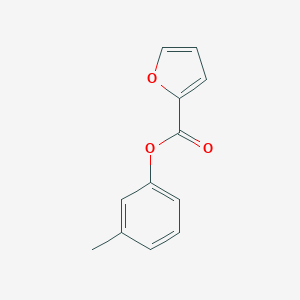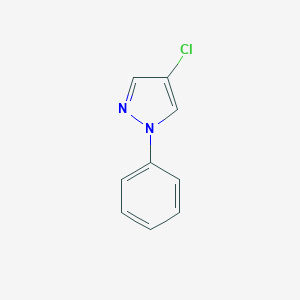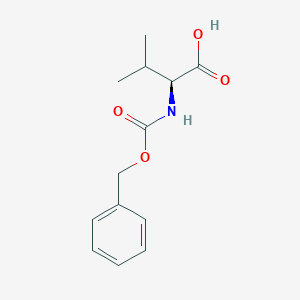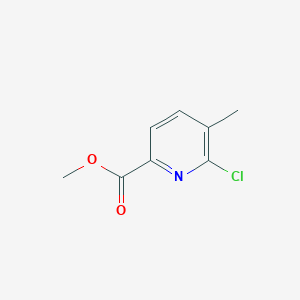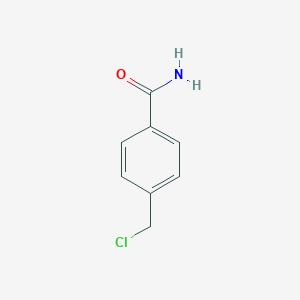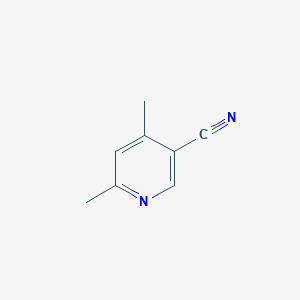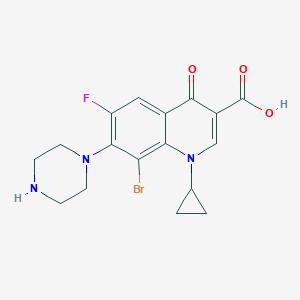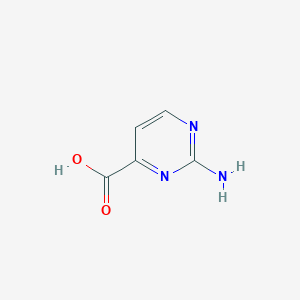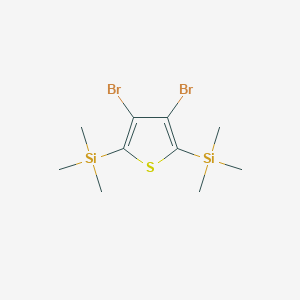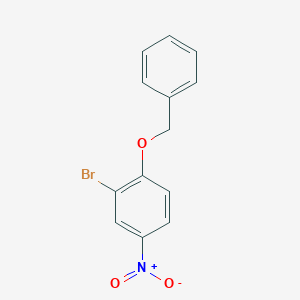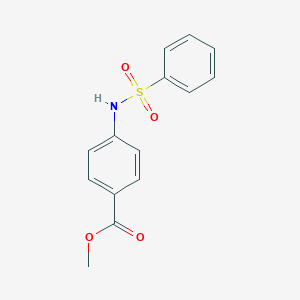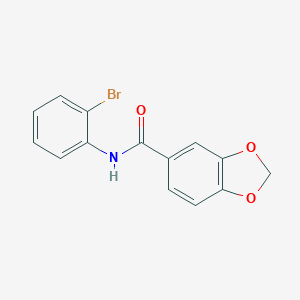
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPCA and has been found to have a range of interesting properties that make it a valuable tool for researchers in the fields of chemistry, biology, and medicine. In
作用機序
The mechanism of action of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells. BPCA has also been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
生化学的および生理学的効果
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BPCA has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
実験室実験の利点と制限
One of the main advantages of using N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a range of cancer cell lines, making it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of using BPCA in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new cancer treatments based on this compound. Researchers could explore ways to modify the structure of BPCA to improve its potency and reduce its toxicity. Another potential direction for research is in the development of new therapies for other diseases and conditions, such as inflammation and oxidative stress. Finally, researchers could explore the potential use of BPCA as a tool for imaging and diagnosis in cancer patients.
合成法
The synthesis of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2-bromophenylamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that BPCA has potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
特性
CAS番号 |
40141-75-1 |
|---|---|
製品名 |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
分子式 |
C14H10BrNO3 |
分子量 |
320.14 g/mol |
IUPAC名 |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H10BrNO3/c15-10-3-1-2-4-11(10)16-14(17)9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
InChIキー |
FSMOKACDGRMDBH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
